Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

Beschreibung

Structural Fundamentals and Chemical Identity

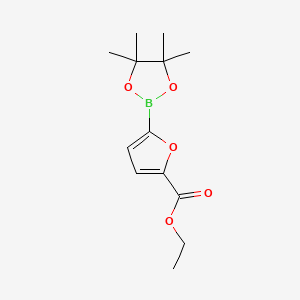

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is a heterocyclic boronate ester with the molecular formula C₁₃H₁₉BO₅ and a molecular weight of 266.10 g/mol . Its IUPAC name systematically describes the compound as an ethyl ester derivative of a furan ring substituted at the 5-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Key Structural Features:

- Furan Core : A five-membered aromatic oxygen-containing heterocycle, contributing electron-rich character to the molecule.

- Pinacol Boronate Ester : A cyclic boronate group at the 5-position, enabling participation in cross-coupling reactions.

- Ethyl Ester : A carboxylate ester at the 2-position, enhancing solubility and modulating electronic effects.

The compound’s SMILES notation, CCOC(=O)C1=CC=C(O1)B1OC(C)(C)C(C)(C)O1 , and InChIKey, UMMKKZJPSPIDGN-UHFFFAOYSA-N , provide unambiguous identifiers for computational and experimental studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₅ |

| Molecular Weight | 266.10 g/mol |

| CAS Registry Number | 1073338-92-7 |

| SMILES | CCOC(=O)C1=CC=C(O1)B1OC(C)(C)C(C)(C)O1 |

| Topological Polar Surface Area | 61.8 Ų |

Historical Development of Furan-Boronate Chemistry

The synthesis of furan-based boronates emerged alongside advances in Suzuki-Miyaura coupling, which demanded stable, electron-rich boronate partners. Early methodologies relied on lithiation-borylation strategies, as seen in the preparation of 2-furyl boronates for stereospecific couplings.

A pivotal advancement occurred with the development of DABO boronates (diethanolamine-complexed boronic acids), which demonstrated air stability and compatibility with aqueous reaction conditions. While this compound itself was first reported in patent literature, its utility grew through applications in continuous flow chemistry and photoredox catalysis. For example, its use in three-component alkylation reactions under radical conditions highlighted the furan ring’s ability to stabilize reactive intermediates.

Significance in Organoboron Chemistry Research

This compound exemplifies the synergy between boronate functionality and heteroaromatic systems. Key contributions include:

- Suzuki-Miyaura Coupling : The pinacol boronate group facilitates carbon-carbon bond formation with aryl halides, enabling access to complex furan-containing architectures. Computational studies confirm that the furan’s electron density enhances oxidative addition rates in palladium-catalyzed reactions.

- Radical Reactions : Under photoredox conditions, the boronate complex acts as a reductive quencher, participating in alkylation cascades while retaining stereochemical integrity.

- Functional Group Tolerance : The ethyl ester remains inert under standard coupling conditions, allowing post-functionalization via hydrolysis or transesterification.

Comparative Reactivity in Cross-Coupling:

| Substrate | Reaction Yield (%) | Conditions |

|---|---|---|

| 2-Furyl Boronate | 73–90 | Pd/XPhos, CsOH, THF |

| Thienyl Boronate | 68–82 | Pd/JohnPhos, K₃PO₄ |

| Pyridyl Boronate | 55–65 | Pd/Buchwald ligand, n-BuOH |

Position in the Landscape of Heterocyclic Boronate Esters

Among heterocyclic boronates, furan derivatives occupy a unique niche due to their balanced electronic properties and structural versatility . Compared to thiophene or pyrrole analogs, the furan ring’s lower aromaticity enhances reactivity in electrophilic substitutions while maintaining thermal stability.

Key Differentiators:

- Electron-Rich Character : The oxygen atom in the furan ring increases electron density at the 2- and 5-positions, favoring regioselective couplings.

- Steric Accessibility : Unlike bulkier benzo-fused systems (e.g., benzothiophene boronates), the furan core minimizes steric hindrance, enabling reactions with hindered electrophiles.

- Synthetic Flexibility : The ethyl ester serves as a handle for further derivatization, distinguishing it from simpler methyl or phenyl esters.

In industrial contexts, this compound’s stability under protic conditions has enabled its use in multistep syntheses of pharmaceuticals and agrochemicals. For instance, a 100 g-scale Suzuki-Miyaura coupling with 4-bromobenzonitrile achieved a 90% yield, underscoring its practicality.

Eigenschaften

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO5/c1-6-16-11(15)9-7-8-10(17-9)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMKKZJPSPIDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674947 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073338-92-7 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073338-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and acetic anhydride:

Industrial Production Methods:

While specific industrial production methods are not detailed, the synthesis generally follows the laboratory procedures with optimization for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions:

Reagents: Common reagents include halides and nucleophiles.

Conditions: Typically carried out in the presence of a base.

Products: Substituted furan derivatives.

-

Oxidation Reactions:

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Conducted under controlled temperatures.

Products: Oxidized furan derivatives.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride.

Conditions: Performed under an inert atmosphere.

Products: Reduced furan derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is utilized as a boron-based reagent in cross-coupling reactions. These reactions are vital for the formation of carbon-carbon bonds in organic synthesis. The compound's stability and reactivity make it suitable for Suzuki-Miyaura coupling reactions, which are widely used to synthesize biaryl compounds.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki-Miyaura | Coupling agent for aryl halides | |

| Negishi Coupling | Facilitates the formation of alkenes | |

| Stille Coupling | Used in synthesizing complex organometallics |

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. This suggests potential for further development into therapeutic agents.

Material Science

Polymer Synthesis

This compound is also explored for its role in synthesizing advanced materials such as polymers and nanocomposites. Its boron content allows for unique properties such as increased thermal stability and enhanced mechanical strength.

Table 2: Material Properties

Wirkmechanismus

The mechanism of action for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its role as a reagent in organic synthesis. It participates in various chemical reactions to form new bonds, particularly C-C, C-N, and C-O bonds . The molecular targets and pathways are specific to the reactions it undergoes, often involving catalytic processes and the formation of intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Furan-3-Carboxylate

- CAS : 1351353-51-9

- Molecular Formula : C₁₃H₁₉BO₅ (same as the target compound)

- Key Difference : The carboxylate ester is at position 3 of the furan ring instead of position 2.

- Applications : Used in analogous cross-coupling reactions; structural isomerism may influence reactivity and regioselectivity in synthesis .

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Thiophene-2-Carboxylate

- CAS : 1150271-60-5

- Molecular Formula : C₁₃H₁₉BO₄S

- Molecular Weight : 282.16 g/mol

- Key Difference : Furan replaced with thiophene (sulfur-containing heterocycle).

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Thiophene-3-Carboxylate

Substituent Position and Functional Group Variations

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pentanoate

- CAS : Part of compound 5.3aa in .

- Molecular Formula : C₁₃H₂₃BO₄

- Key Difference : Aliphatic chain replaces the furan ring.

- Applications : Suitable for alkylation reactions rather than aryl-aryl couplings .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Furan-2-Carboxylate

Pyridine-Based Analogues

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Picolinate

Comparative Data Table

Biologische Aktivität

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.13 g/mol

- CAS Number : 9970710

Research indicates that compounds containing the dioxaborolane moiety exhibit unique interactions with biological targets. The presence of the furan ring in this compound enhances its reactivity and potential for biological activity. Specifically, studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways.

Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on various kinases:

- GSK-3β Inhibition : this compound demonstrated significant inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range (8 nM) . This inhibition is crucial as GSK-3β is implicated in numerous pathological conditions including cancer and neurodegenerative diseases.

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using various cell lines:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 (neuronal) | 0.1 to 100 | >80% |

| BV-2 (microglial) | 0.1 to 100 | >75% |

Results indicated that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in both HT-22 and BV-2 cell lines .

Cancer Research

In vitro studies have shown that this compound exhibits selective antiproliferative activity against various cancer cell lines. One study compared its efficacy with standard chemotherapeutic agents and found it to outperform some in terms of selectivity and potency .

Neuroprotective Effects

Given its ability to inhibit GSK-3β and other kinases associated with neurodegeneration, this compound has been investigated for potential neuroprotective effects. Preliminary results suggest it may help mitigate neuroinflammation and promote neuronal survival under stress conditions .

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting a hydroxyl-substituted furan precursor (e.g., 5-hydroxyfuran-2-carboxylate) with a boronate ester under anhydrous conditions. For example:

- Step 1: Suspend cesium carbonate (2 equiv) in anhydrous THF under N₂.

- Step 2: Add the furan precursor (1 equiv) and stir for 30 min to deprotonate the hydroxyl group.

- Step 3: Introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) dropwise, followed by reflux for 6–12 h.

- Step 4: Purify via aqueous workup (diethyl ether extraction, HCl wash, brine) and column chromatography .

Basic: What spectroscopic methods validate the structure and purity of this compound?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR: Confirm the furan ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm). The boronate ester’s methyl groups appear as a singlet at δ 1.0–1.3 ppm .

- ¹¹B NMR: A sharp peak near δ 30 ppm confirms the boronate ester .

- HRMS: Verify molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- IR: Ester C=O stretch at ~1700–1750 cm⁻¹ and B-O bonds at ~1350 cm⁻¹ .

Basic: How is the boronate ester group utilized in cross-coupling reactions?

Methodological Answer:

The boronate ester enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Standard conditions:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (1–3 mol%).

- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a 3:1 dioxane/H₂O mixture.

- Temperature: 80–100°C for 12–24 h.

- Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography .

Advanced: How can reaction yields be optimized in palladium-catalyzed couplings involving this compound?

Methodological Answer:

- Ligand Screening: Bulky ligands (e.g., SPhos, XPhos) improve steric hindrance tolerance and reduce homocoupling byproducts .

- Solvent: Use degassed toluene/ethanol (3:1) for hydrophobic substrates to enhance solubility.

- Base: Replace K₂CO₃ with K₃PO₄ for moisture-sensitive reactions to minimize boronate hydrolysis.

- Microwave Irradiation: Reduce reaction time (1–2 h vs. 24 h) while maintaining yields >80% .

Advanced: How to resolve contradictions in NMR data due to unexpected hydrolysis or impurities?

Methodological Answer:

- Anhydrous Handling: Use Schlenk lines or gloveboxes to prevent boronate ester hydrolysis.

- HRMS Validation: Confirm molecular weight discrepancies caused by ester cleavage (e.g., free carboxylic acid formation) .

- 2D NMR (COSY, HSQC): Assign overlapping peaks in complex mixtures (e.g., residual THF or diethyl ether) .

- Repeat Under Inert Conditions: Compare spectra from air-exposed vs. N₂-protected samples to identify degradation .

Advanced: What computational strategies aid in designing derivatives for biological applications?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the boronate ester and target proteins (e.g., SARS-CoV-2 Mpro in ).

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the furan) with binding affinity.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in cross-coupling reactions .

Advanced: How to mitigate competing side reactions (e.g., protodeboronation) during couplings?

Methodological Answer:

- Additive Screening: Include silver oxide (Ag₂O) to stabilize the boronate intermediate and suppress protodeboronation .

- Low-Temperature Protocols: Conduct reactions at 50°C with Pd(OAc)₂/PCy₃ to minimize thermal decomposition.

- Substrate Preactivation: Pre-mix the boronate with pinacol (1 equiv) to enhance stability in aqueous conditions .

Advanced: What strategies improve regioselectivity in functionalizing the furan ring?

Methodological Answer:

- Directed ortho-Metalation: Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching.

- Protecting Groups: Temporarily block the ester with TMSCl (trimethylsilyl chloride) to direct borylation to the 5-position .

- Microwave-Assisted Lithiation: Achieve faster and cleaner metalation with reduced byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.